Methyl 6-(tritylthio)hexanoate
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Overview
Description
Methyl 6-(tritylthio)hexanoate is an organic compound belonging to the ester family It features a hexanoate backbone with a tritylthio group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-(tritylthio)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the tritylthio group. The general synthetic route includes:
Esterification: Hexanoic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl hexanoate.
Thioether Formation: Methyl hexanoate is then reacted with trityl chloride (chlorotriphenylmethane) in the presence of a base such as triethylamine to introduce the tritylthio group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for esterification and thioether formation to ensure consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tritylthio group, yielding methyl hexanoate.
Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl hexanoate.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(tritylthio)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological molecules through thioether linkages.
Medicine: Explored for its potential use in drug delivery systems due to its ester and thioether functionalities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-(tritylthio)hexanoate involves its ability to form stable thioether linkages. The tritylthio group can interact with various molecular targets, potentially modifying their activity or stability. This compound can also undergo hydrolysis to release the active hexanoate moiety, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Methyl hexanoate: Lacks the tritylthio group, making it less reactive in certain chemical reactions.
Ethyl 6-(tritylthio)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 6-(phenylthio)hexanoate: Contains a phenylthio group instead of a tritylthio group, leading to different chemical properties and reactivity
Uniqueness: Methyl 6-(tritylthio)hexanoate is unique due to the presence of the bulky tritylthio group, which can provide steric hindrance and influence the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
methyl 6-tritylsulfanylhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2S/c1-28-25(27)20-12-5-13-21-29-26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-4-11-19-24/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOFRPBMYJYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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